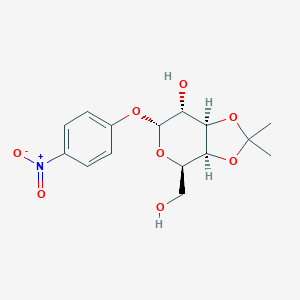

4-Nitrophényl 3,4-O-isopropylidène-α-D-galactopyranoside

Vue d'ensemble

Description

4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside is a chemical compound derived from the modification of galactose, a type of sugar. The addition of a 4-nitrophenyl group and an isopropylidene group leads to distinct chemical and physical properties.

Synthesis Analysis

The synthesis of this compound involves several steps, including isopropylidenation, glycosylation, and selective acylation. For example, Abbas et al. (1981) describe the acetal migration during glycosylations catalyzed by mercuric cyanide to form similar compounds (Abbas, Barlow, & Matta, 1981).

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside and related compounds has been studied using methods like NMR spectroscopy and X-ray diffraction. For instance, Hoogendorp et al. (1983) investigated the crystal structure of a similar compound, methyl 3,4-O-isopropylidene-2,6-di-O-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)-α-d-galactopyranoside (Hoogendorp, Kok, & Romers, 1983).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including glycosylation, deacetylation, and isomerization, as detailed in the studies by Abbas et al. (1982) and Rana, Barlow, & Matta (1983) (Abbas, Barlow, & Matta, 1982); (Rana, Barlow, & Matta, 1983).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding the behavior of this compound. Silva, Alves, & Speziali (2017) studied the crystal structure of a related compound, 4-nitrophenyl 6-O-ethyl-β-d-galactopyranoside monohydrate, providing insights into its physical characteristics (Silva, Alves, & Speziali, 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the nitrophenyl and isopropylidene groups. The studies by Abbas et al. (1982) and Matta, Rana, & Abbas (1984) provide information on the reactivity and chemical behavior of similar compounds (Abbas, Barlow, & Matta, 1982); (Matta, Rana, & Abbas, 1984).

Applications De Recherche Scientifique

Biochimie

Dosage de l'activité de l'α-galactosidase : Ce composé est utilisé comme substrat chromogène dans les dosages pour mesurer l'activité de l'α-galactosidase, une enzyme qui hydrolyse les motifs α-galactosyle terminaux des glycolipides et des glycoprotéines .

Pharmacologie

Études d'inhibition enzymatique : En recherche pharmacologique, il sert de réactif clé dans l'étude de l'inhibition des enzymes glycosidases, qui sont des cibles thérapeutiques pour la gestion du diabète et d'autres troubles métaboliques .

Recherche médicale

Développement de marqueurs diagnostiques : Les chercheurs médicaux utilisent ce composé pour développer des marqueurs diagnostiques pour les maladies de stockage lysosomal, où les déficiences en enzymes glycosidases spécifiques sont indicatives de la maladie .

Génie chimique

Catalyse et optimisation des réactions : Les ingénieurs chimistes utilisent ce composé pour optimiser les réactions impliquant des enzymes glycosidases, qui sont essentielles pour la synthèse de glucides complexes et de molécules bioactives .

Science des matériaux

Synthèse de biomatériaux : En science des matériaux, il est utilisé pour synthétiser de nouveaux biomatériaux avec des interactions spécifiques avec les molécules biologiques, tirant parti de sa structure glycosidique pour une fonctionnalité ciblée.

Sciences de l'environnement

Processus de biorémediation : Les scientifiques de l'environnement explorent l'utilisation de ce composé dans les processus de biorémediation, où des enzymes comme l'α-galactosidase peuvent dégrader les polluants environnementaux .

Safety and Hazards

When handling 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

The primary target of 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside is the enzyme α-galactosidase . This enzyme plays a crucial role in the hydrolysis of α-galactosides, which are components of certain complex carbohydrates.

Mode of Action

4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside acts as a substrate for α-galactosidase . Upon interaction with the enzyme, it undergoes hydrolysis, leading to the production of 4-nitrophenol and galactose .

Biochemical Pathways

The compound’s interaction with α-galactosidase affects the glycosidase activity within the biochemical pathway . The hydrolysis of the compound leads to the release of galactose, which can then enter glycolysis, a central metabolic pathway. The other product, 4-nitrophenol, is a phenolic compound that may undergo further metabolic transformations.

Result of Action

The hydrolysis of 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside by α-galactosidase results in the production of galactose and 4-nitrophenol . This reaction can be used to measure the activity of α-galactosidase, making the compound useful in diagnostic practices .

Propriétés

IUPAC Name |

(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO8/c1-15(2)23-12-10(7-17)22-14(11(18)13(12)24-15)21-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMELJKWGVVVNFM-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512595 | |

| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29781-32-6 | |

| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29781-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)

![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)

![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)

![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)